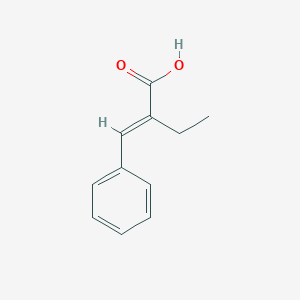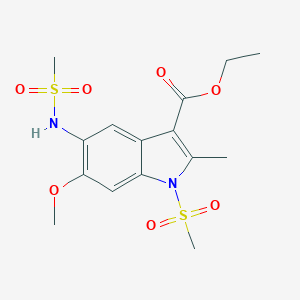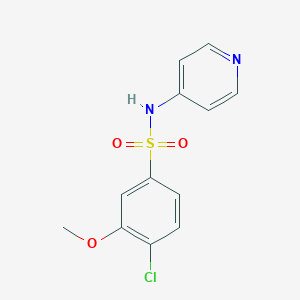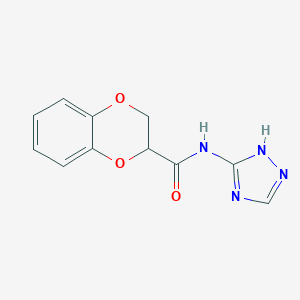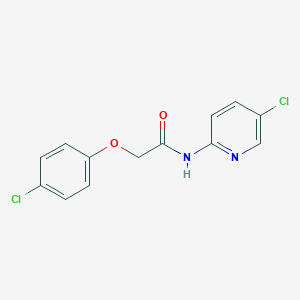
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and a chloro-substituted pyridinyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:
Preparation of 4-Chloro-phenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 4-Chloro-phenoxyacetic Acid: 4-Chloro-phenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-chloro-phenoxyacetic acid.
Synthesis of 5-Chloro-2-aminopyridine: This can be synthesized by the chlorination of 2-aminopyridine using thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-chloro-phenoxyacetic acid with 5-chloro-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridinyl rings, leading to the formation of quinones and N-oxides, respectively.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Substitution: The chloro groups on the phenoxy and pyridinyl rings can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones and N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy and pyridinyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.
Agricultural Chemistry: The compound is studied for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.
Biological Research: It is used as a tool compound to study the effects of chloro-substituted aromatic compounds on biological systems.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted aromatic rings can engage in π-π interactions with aromatic residues in the active sites of enzymes or receptors, leading to inhibition or activation of their function. The acetamide moiety can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide: Characterized by chloro-substituted phenoxy and pyridinyl groups.
2-(4-Bromo-phenoxy)-N-(5-bromo-pyridin-2-yl)-acetamide: Similar structure but with bromo substituents.
2-(4-Methyl-phenoxy)-N-(5-methyl-pyridin-2-yl)-acetamide: Similar structure but with methyl substituents.
Uniqueness
This compound is unique due to the presence of chloro substituents, which can significantly influence its chemical reactivity and biological activity. The chloro groups can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with hydrophobic pockets in proteins.
Propiedades
Número CAS |
355120-88-6 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O2 |
Peso molecular |
297.13g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-1-4-11(5-2-9)19-8-13(18)17-12-6-3-10(15)7-16-12/h1-7H,8H2,(H,16,17,18) |
Clave InChI |
PHXANJVXJQQMHT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B361914.png)
![6-(benzylamino)-5-(4-(tert-butyl)phenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B361915.png)
![N,N-dimethyl-1-(4-nitrobenzoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B361917.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(2-thienyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361922.png)
![1-(2-Fluorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361924.png)
![2-(1,3-Benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361925.png)

![2-(4-methylphenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B361929.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361939.png)
![7-methyl-1,2-dipyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361941.png)
